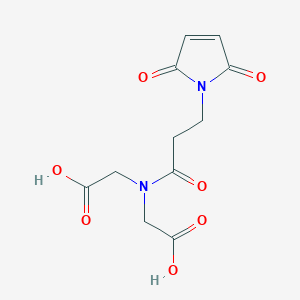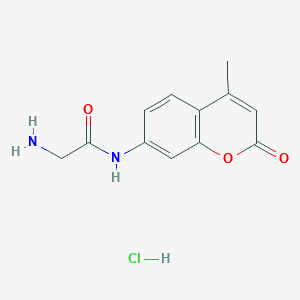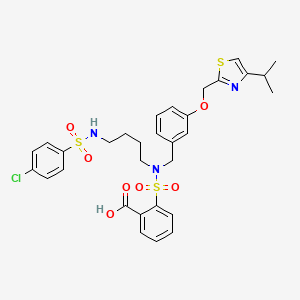
SPDMV-sulfo
描述
SPDMV-磺基: 是一种可裂解连接剂,用于合成抗体药物偶联物 (ADC)。该化合物以其可被谷胱甘肽裂解的能力而著称,使其成为靶向药物递送系统中的宝贵工具。 SPDMV-磺基的分子式为 C₁₅H₁₈N₂O₇S₃,分子量为 434.51 g/mol .
作用机制
SPDMV-磺基的作用机制涉及其被谷胱甘肽裂解,谷胱甘肽是一种在细胞内高浓度存在的三肽。裂解后,与抗体偶联的药物被释放,使其发挥治疗作用。涉及的分子靶标和途径包括:
二硫键裂解: SPDMV-磺基中的二硫键被谷胱甘肽裂解,释放出活性药物。
靶向药物递送: 释放的药物靶向特定的细胞途径,从而产生预期的治疗效果。
准备方法
合成路线和反应条件
SPDMV-磺基的合成涉及多个步骤,通常从核心结构的制备开始,然后引入官能团,使它能够被裂解并与抗体偶联。关键步骤包括:
核心结构的形成: 第一步涉及核心结构的合成,其中包括吡啶和磺酸基团。
功能化: 然后将核心结构用二硫键功能化,二硫键对其可被谷胱甘肽裂解至关重要。
最终组装: 最后一步涉及完整 SPDMV-磺基分子的组装,确保所有官能团都正确定位,以便在 ADC 中发挥最佳性能。
工业生产方法
SPDMV-磺基的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及:
分批合成: 采用大规模分批合成来生产大量化合物。
纯化: 使用结晶和色谱等技术纯化产品,以确保高纯度。
质量控制: 实施严格的质量控制措施,以确保产品的稳定性和可靠性。
化学反应分析
反应类型
SPDMV-磺基经历多种化学反应,包括:
裂解反应: SPDMV-磺基中的二硫键可被谷胱甘肽等还原剂裂解。
取代反应: 磺酸基团可以参与取代反应,从而允许连接各种官能团。
常用试剂和条件
还原剂: 谷胱甘肽通常用于裂解 SPDMV-磺基中的二硫键。
溶剂: 有机溶剂,如二甲基亚砜 (DMSO) 和乙腈,通常用于涉及 SPDMV-磺基的合成和反应。
形成的主要产物
SPDMV-磺基反应形成的主要产物包括裂解的连接剂片段和偶联的抗体,具体取决于所使用的特定反应条件和试剂。
科学研究应用
SPDMV-磺基在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域:
化学: 用作合成复杂分子和偶联物的连接剂。
生物学: 通过实现生物活性分子的靶向递送,促进对细胞过程的研究。
医学: 在针对癌症治疗的 ADC 开发中必不可少,它允许将细胞毒性药物选择性地递送至癌细胞。
工业: 用于生产专用化学品和药物。
相似化合物的比较
SPDMV-磺基可以与 ADC 中使用的其他可裂解连接剂进行比较,例如:
SMCC (琥珀酰亚胺基-4-(N-马来酰亚胺基甲基)环己烷-1-羧酸酯): 与 SPDMV-磺基不同,SMCC 不能被谷胱甘肽裂解。
VC-PABC (缬氨酸-瓜氨酸-对氨基苄基氨基甲酸酯): 另一种可裂解连接剂,但它被蛋白酶而非谷胱甘肽裂解。
SPDMV-磺基的独特性在于它可被谷胱甘肽特异性裂解,使其特别适合于需要在细胞内释放药物的应用。
如果您有任何其他问题或需要更多详细信息,请随时询问!
属性
IUPAC Name |
1-[4-methyl-4-(pyridin-2-yldisulfanyl)pentanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O7S3/c1-15(2,26-25-11-5-3-4-8-16-11)7-6-13(19)24-17-12(18)9-10(14(17)20)27(21,22)23/h3-5,8,10H,6-7,9H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYGNECNMJPGMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O)SSC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601125732 | |
| Record name | Pentanoic acid, 4-methyl-4-(2-pyridinyldithio)-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601125732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2101206-86-2 | |
| Record name | Pentanoic acid, 4-methyl-4-(2-pyridinyldithio)-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2101206-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanoic acid, 4-methyl-4-(2-pyridinyldithio)-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601125732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



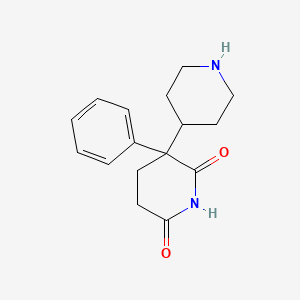
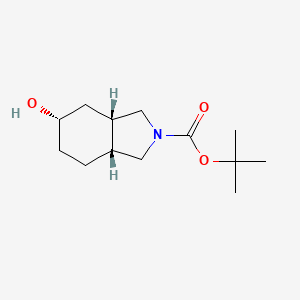
![tert-butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B3182054.png)
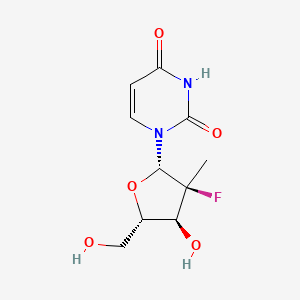
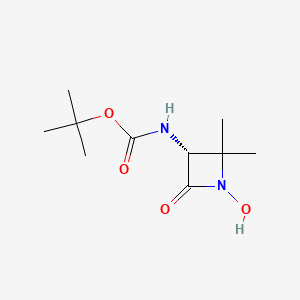
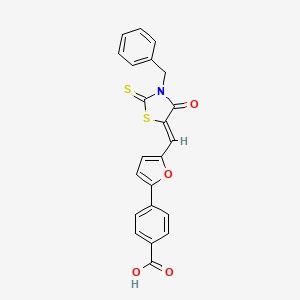
![3-[[(1R,3R,4R,7S)-1-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B3182076.png)
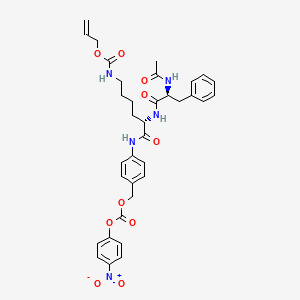
![2-[[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-4-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B3182084.png)
